Monooctyl phosphate synthesis from 1-octanol
Monooctyl phosphate synthesis from 1-octanol
Title: Synthesis of Monooctyl Phosphate from 1-Octanol: A Comprehensive Technical Guide
Introduction
Monooctyl phosphate (also known as octyl dihydrogen phosphate, CAS 3991-73-9) is a highly versatile aliphatic phosphate ester utilized extensively as a surfactant, metal extractant, and intermediate in lipid analog synthesis [[1]](). The primary synthetic challenge in organophosphate chemistry is controlling the esterification to selectively yield the monoalkyl phosphate (
Mechanistic Principles of Selective Phosphorylation
Historically, phosphate esters have been prepared by reacting aliphatic alcohols with phosphoric anhydride (
-
Pure Phosphorus Pentoxide (
): Reacting 1-octanol with pure typically yields a near-equimolar mixture of monooctyl phosphate and dioctyl hydrogen phosphate 3. This occurs because the highly reactive undergoes rapid, unselective nucleophilic attack by the alcohol. -
Crystalline Pyrophosphoric Acid (
): Using pyrophosphoric acid provides a highly selective route to long-chain monoalkyl phosphates. The reaction proceeds via the direct cleavage of the pyrophosphate bond: 4. -
/
Mixture (Polyphosphoric Acid Route): To achieve industrial-scale high purity (>98%) of the monoester, a specific mixture of and 85% is utilized 5. The addition of serves a dual purpose: it acts as a thermodynamic sink that shifts the equilibrium away from diester formation, and it pre-hydrolyzes into shorter, more controllable polyphosphate chains.
Experimental Workflow & Causality
Workflow for the selective synthesis and purification of monooctyl phosphate.
Quantitative Data Summary
The following table summarizes the causal relationship between the phosphorylating agent, reaction conditions, and the resulting product distribution based on established literature.
| Phosphorylating Agent | Reagent Molar/Mass Ratio | Reaction Temp | Reaction Time | Major Product | Reported Yield / Purity | Ref |
| Pure | 1 mol | ≤ 40°C | 4 hours | Mono/Di-octyl phosphate | Equimolar Mixture | 3 |
| Pyrophosphoric Acid | 1 mol | 27–29°C | ~30 hours | Monooctyl Phosphate | High (Crystalline) | 4 |
| 14.2 : 5.62 : 48.5 (Mass Ratio) | 115°C | 8 hours | Monooctyl Phosphate | 98.6 wt% | 5 |
Step-by-Step Methodology: High-Purity Synthesis Protocol
This protocol is engineered for maximum monoester selectivity using a mixed acid system 5.
Step 1: Preparation of the Phosphorylating Agent
-
Action: In a dry, inert-gas flushed reactor, combine
and 85% at a mass ratio of 14.2 to 5.62 5. -
Causality: This exothermic mixing generates a highly active polyphosphoric acid intermediate that restricts the formation of dialkyl phosphates by reducing the availability of unreacted cross-linking sites.
Step 2: Esterification
-
Action: Slowly add 48.5 parts by mass of 1-octanol to the acid mixture [[5]](). Heat the reactor to 115°C and maintain continuous mechanical stirring for 8 hours.
-
Causality: The elevated temperature of 115°C provides the activation energy necessary to drive the reaction to completion, overcoming the steric hindrance of the growing aliphatic chains while the 8-hour duration ensures maximum conversion to the monoester.
Step 3: Hydrolysis Quench
-
Action: Slowly pour the viscous reaction mixture into a beaker containing crushed ice under vigorous stirring 5.
-
Causality: This step serves a dual purpose: it dissipates the heat of dilution safely and hydrolyzes any unreacted polyphosphoric acid chains into water-soluble orthophosphoric acid, which is critical for downstream separation 6.
Step 4: Liquid-Liquid Extraction & Purification
-
Action: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer) 5.
-
Expertise & Experience Note (Self-Validating System): While some protocols suggest washing the organic layer with saturated aqueous sodium bicarbonate to neutralize residual acid 5, monooctyl phosphate has a predicted
of ~1.96 1. Washing with a strong base like will deprotonate the monoester, forming a highly surface-active sodium salt that can cause severe emulsions or partition into the aqueous waste. Correction for Scientific Integrity: Wash the organic layer with a mildly acidic brine solution instead. This keeps the phosphate protonated (lipophilic) while removing residual water-soluble impurities. -
Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Analytical Validation
To ensure the protocol is a self-validating system, the final product must be analyzed to confirm the absence of orthophosphoric acid and dialkyl phosphates.
- P-NMR Spectroscopy: The monoalkyl phosphate will present a distinct chemical shift (typically ~0 to 2 ppm), easily distinguishable from orthophosphoric acid and dialkyl phosphates.
-
Potentiometric Titration: Because monooctyl phosphate is a diprotic acid (
, ), a titration curve will show two distinct inflection points. A dialkyl phosphate, being monoprotic, will only show one. This provides immediate, bench-level validation of the reaction's selectivity.
References
-
The Preparation of Long-Chain Monoalkyl Phosphates from Pyrophosphoric Acid and Alcohols | Inorganic Chemistry - ACS Publications Source: acs.org URL:[Link]
-
(PDF) Commercial synthesis of monoalkyl phosphates - ResearchGate Source: researchgate.net URL:[Link]
-
PHOSPHORUS-BASED RELEASING AGENT, OPTICAL POLYMERIZABLE COMPOSITION COMPRISING SAME AND PREPARATION THEREOF Source: googleapis.com URL:[Link]
- Source: google.
-
Cas 3991-73-9, octyl dihydrogen phosphate - LookChem Source: lookchem.com URL:[Link]
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